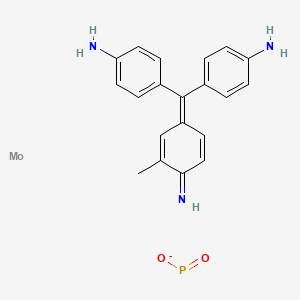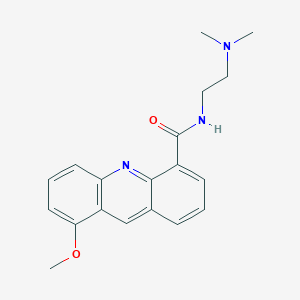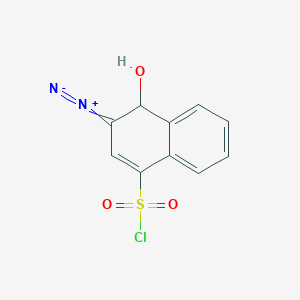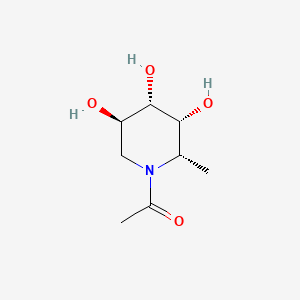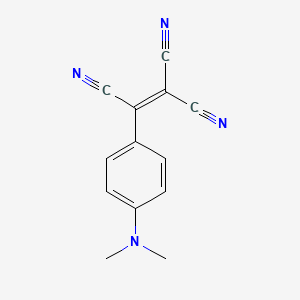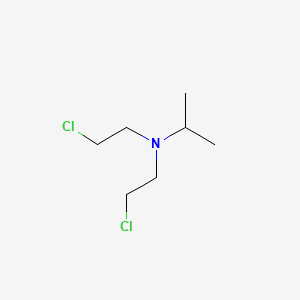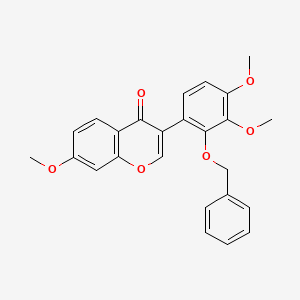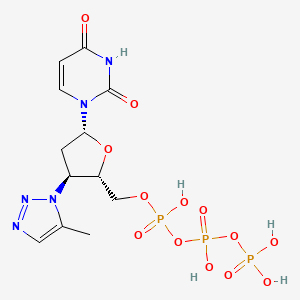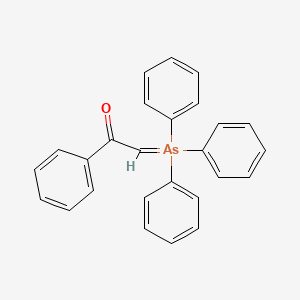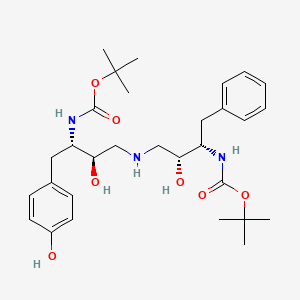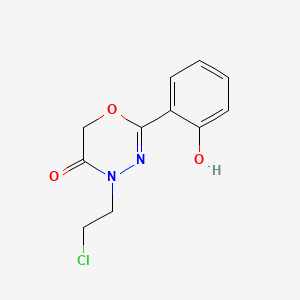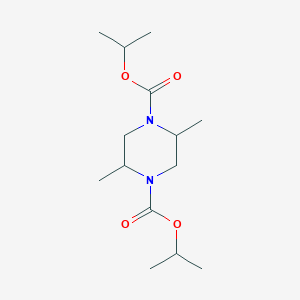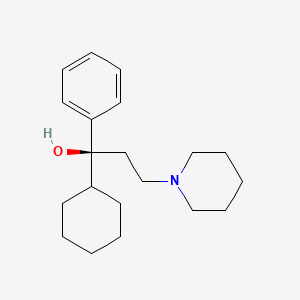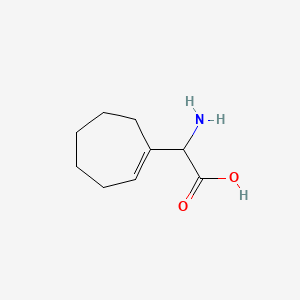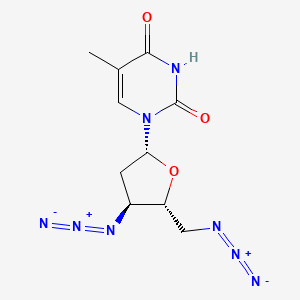
3',5'-Diazido-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Diazido-3’-deoxythymidine is a synthetic nucleoside analog It is structurally related to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. One common method includes the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of azido groups at the desired positions.
Industrial Production Methods
For large-scale production, the process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.
化学反应分析
Types of Reactions
3’,5’-Diazido-3’-deoxythymidine undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Reduction: The major product is 3’,5’-diamino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted thymidine derivatives.
科学研究应用
3’,5’-Diazido-3’-deoxythymidine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Anticancer Research: The compound is explored for its ability to induce apoptosis in cancer cells by causing DNA damage.
Molecular Biology: It is used as a tool to study DNA synthesis and repair mechanisms.
Chemical Biology: The compound serves as a precursor for the synthesis of other nucleoside analogs with potential therapeutic applications.
作用机制
The primary mechanism of action of 3’,5’-Diazido-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of azido groups prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses, which rely on efficient DNA synthesis for proliferation.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine:
2’,3’-Didehydro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
3’-Amino-3’-deoxythymidine:
Uniqueness
3’,5’-Diazido-3’-deoxythymidine is unique due to the presence of two azido groups, which enhances its ability to interfere with DNA synthesis. This dual azido modification provides a distinct advantage in terms of potency and selectivity compared to other nucleoside analogs.
属性
CAS 编号 |
64638-14-8 |
|---|---|
分子式 |
C10H12N8O3 |
分子量 |
292.25 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1 |
InChI 键 |
UHGMCTPHQAJLQA-XLPZGREQSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


